

An In-depth Technical Guide to the Chemical Properties of Butalamine Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butalamine**

Cat. No.: **B1668079**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butalamine hydrochloride is a peripheral vasodilator with potential applications in conditions characterized by poor circulation. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and safety profile, based on available scientific literature. While experimentally determined quantitative data for some properties remain limited, this document consolidates existing knowledge and provides detailed experimental protocols for further investigation.

Chemical and Physical Properties

Butalamine hydrochloride, identified by the CAS number 56974-46-0, is a synthetic compound belonging to the phenyloxadiazole class.^[1] Its vasodilatory and local anesthetic effects have been noted in preclinical research.^{[1][2]}

Identity and Structure

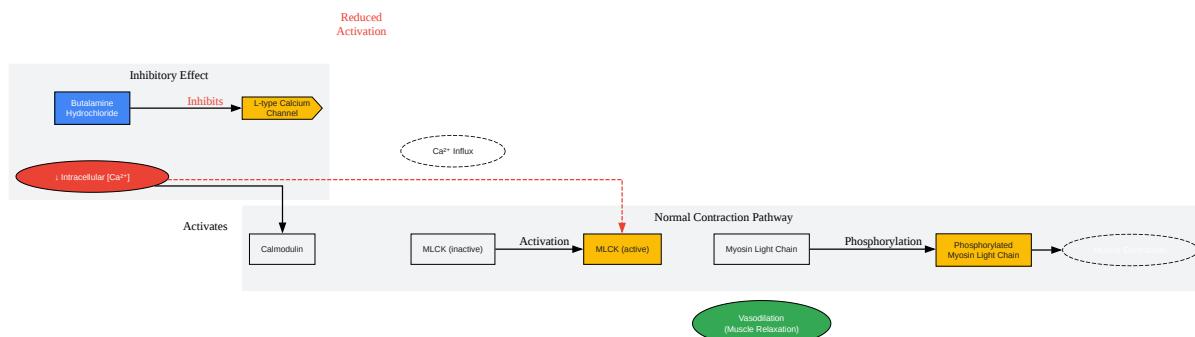
- Chemical Name: N,N-Dibutyl-N'-(3-phenyl-1,2,4-oxadiazol-5-yl)ethane-1,2-diamine hydrochloride
- Synonyms: **Butalamine** HCl, LA 1221, Hemotrope, Adrevil^[1]
- Molecular Formula: C₁₈H₂₉ClN₄O^[3]

- Molecular Weight: 352.91 g/mol
- Chemical Structure:

Physicochemical Data

Quantitative experimental data for several key physicochemical properties of **Butalamine** hydrochloride are not readily available in the public domain. The following table summarizes available data, including computationally predicted values. It is crucial to note that predicted values require experimental verification.

Property	Value	Source/Method
Melting Point	Data not available	-
Solubility		
Water	0.0705 mg/mL (Predicted)	ALOGPS
Ethanol	Data not available	-
DMSO	Soluble (for stock solutions)	General lab practice
pKa		
Strongest Acidic	11.54 (Predicted)	ChemAxon
Strongest Basic	8.24 (Predicted)	ChemAxon


Note: The melting point and toxicity data for "n-butylamine hydrochloride" are widely available but pertain to a different, much simpler chemical entity (CAS: 3858-78-4) and should not be confused with **Butalamine** hydrochloride.

Mechanism of Action and Signaling Pathway

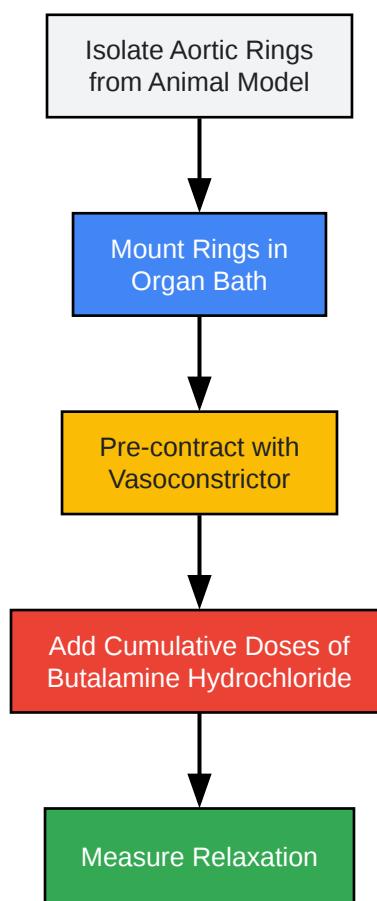
Butalamine hydrochloride functions primarily as a peripheral vasodilator by inducing the relaxation of vascular smooth muscle. The principal mechanism underlying this effect is the inhibition of calcium ion influx into smooth muscle cells. By blocking calcium channels, **Butalamine** hydrochloride reduces the intracellular calcium concentration required for muscle contraction, leading to vasodilation and improved blood flow.

Signaling Pathway

The vasodilatory effect of **Butalamine** hydrochloride is initiated by its interaction with L-type calcium channels on the membrane of vascular smooth muscle cells. The subsequent reduction in intracellular calcium concentration leads to a cascade of events culminating in muscle relaxation.

[Click to download full resolution via product page](#)

Butalamine hydrochloride signaling pathway for vasodilation.


Experimental Protocols

Detailed, validated protocols for the characterization of **Butalamine** hydrochloride are not widely published. The following sections provide generalized, standard methodologies that can

be adapted for its analysis.

Synthesis of Butalamine Hydrochloride

A general synthesis for **butalamine** has been described. The final step to produce the hydrochloride salt would involve reacting the free base with hydrochloric acid. A detailed, step-by-step protocol for the synthesis of the hydrochloride salt is not available in the reviewed literature.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Butylamine CAS#: 109-73-9 [m.chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Butalamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668079#butalamine-hydrochloride-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com